molecular formula C16H22N2O3 B1299291 N-(4-Piperidin-1-ylmethyl-phenyl)-succinamic acid CAS No. 510764-96-2

N-(4-Piperidin-1-ylmethyl-phenyl)-succinamic acid

Cat. No.: B1299291
CAS No.: 510764-96-2
M. Wt: 290.36 g/mol
InChI Key: GVFFRVXULOXBST-UHFFFAOYSA-N
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Description

N-(4-Piperidin-1-ylmethyl-phenyl)-succinamic acid is an organic compound that features a piperidine ring attached to a phenyl group, which is further connected to a succinamic acid moiety

Mechanism of Action

Target of Action

The primary target of N-(4-Piperidin-1-ylmethyl-phenyl)-succinamic acid is Squalene–hopene cyclase , an enzyme found in Alicyclobacillus acidocaldarius subsp. acidocaldarius . This enzyme plays a crucial role in the biosynthesis of hopanoids, which are pentacyclic triterpenoids that contribute to the stability of bacterial membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Piperidin-1-ylmethyl-phenyl)-succinamic acid typically involves the following steps:

    Formation of the Piperidin-1-ylmethyl-phenyl Intermediate: This step involves the reaction of 4-(piperidin-1-ylmethyl)benzaldehyde with suitable reagents to form the intermediate.

    Coupling with Succinamic Acid: The intermediate is then coupled with succinamic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the hydrogenation process.

    Solvent Selection: Choosing solvents that enhance the reaction rate and product isolation.

Chemical Reactions Analysis

Types of Reactions

N-(4-Piperidin-1-ylmethyl-phenyl)-succinamic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Tetrahydrofuran, ethanol, methanol.

Major Products Formed

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Piperidin-1-ylmethyl-phenyl)-succinamic acid has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Piperidin-1-ylmethyl-phenyl)-succinimide
  • N-(4-Piperidin-1-ylmethyl-phenyl)-glutarimide
  • N-(4-Piperidin-1-ylmethyl-phenyl)-maleimide

Uniqueness

N-(4-Piperidin-1-ylmethyl-phenyl)-succinamic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-oxo-4-[4-(piperidin-1-ylmethyl)anilino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-15(8-9-16(20)21)17-14-6-4-13(5-7-14)12-18-10-2-1-3-11-18/h4-7H,1-3,8-12H2,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFFRVXULOXBST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601179141
Record name Butanoic acid, 4-oxo-4-[[4-(1-piperidinylmethyl)phenyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601179141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510764-96-2
Record name Butanoic acid, 4-oxo-4-[[4-(1-piperidinylmethyl)phenyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510764-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 4-oxo-4-[[4-(1-piperidinylmethyl)phenyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601179141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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